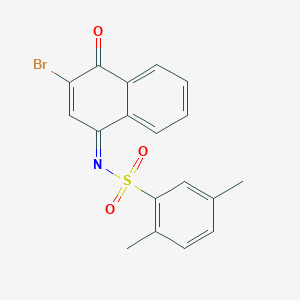
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is a chemical compound with the CAS number 2965329-32-0 . Unfortunately, the exact molecular formula and weight are not provided in the search results .
Synthesis Analysis
The specific synthesis process for “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is not available in the search results .Molecular Structure Analysis
The molecular structure of “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” is not provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight of “2-(3-bromo-4-oxonaphthalen-1(4H)-ylidene)malononitrile” are not provided in the search results .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
The compound and its derivatives, particularly zinc(II) phthalocyanine substituted with benzenesulfonamide units, exhibit remarkable potential in photodynamic therapy (PDT) for cancer treatment. These compounds are noted for their high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in PDT. Their photophysical and photochemical properties are well-documented, indicating their efficacy in this application (Pişkin, Canpolat, & Öztürk, 2020); (Öncül, Öztürk, & Pişkin, 2022); (Öncül, Öztürk, & Pişkin, 2021).
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. Its spectroscopic, aggregation, and photophysical properties have been investigated, particularly in the context of photodynamic therapy. The synthesized structures are characterized using methods such as FTIR, NMR, UV–vis, MALDI-TOF mass spectra, and elemental analysis. These studies help in understanding the compound's potential applications in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020); (Shi-jie, Hu, & Wei-Xiao, 2010).
Analytical Applications
In analytical chemistry, derivatives of this compound are used for gas-liquid chromatography. For instance, N-dimethylaminomethylene derivatives of primary sulfonamides, which include this compound, have been studied for their chromatographic properties. This research is crucial for developing more efficient methods in chemical analysis (Vandenheuvel & Gruber, 1975).
Potential in Drug Development
Compounds similar to (NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide have been studied for their potential in drug development, particularly as antagonists in various therapeutic applications. The structural and electronic properties of these compounds have been investigated, providing insights into their potential medicinal applications (De-ju, 2015); (Murthy et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3S/c1-11-7-8-12(2)17(9-11)24(22,23)20-16-10-15(19)18(21)14-6-4-3-5-13(14)16/h3-10H,1-2H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKZYPVJNHMVIE-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NZ)-N-(3-bromo-4-oxonaphthalen-1-ylidene)-2,5-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[4-(chloroacetyl)phenyl]-1-methylpropyl}acetamide](/img/structure/B2356663.png)
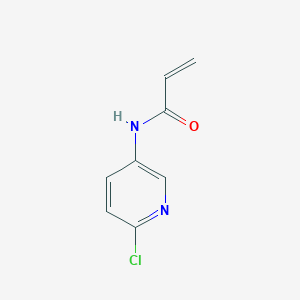

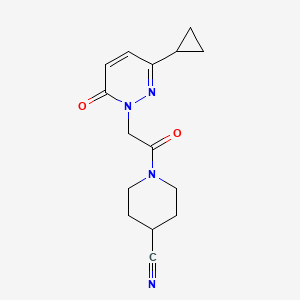

![7-Fluoro-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2356671.png)
![3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2356672.png)
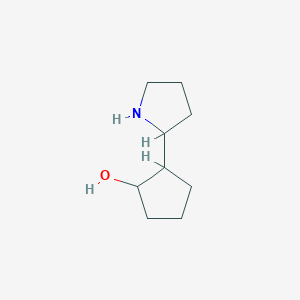
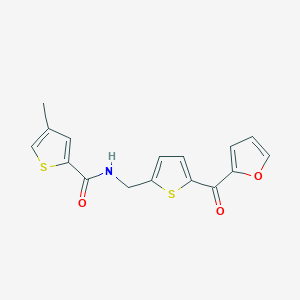
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2356678.png)
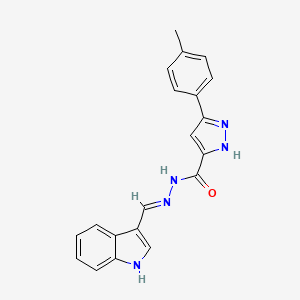
![ethyl 1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2356681.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)
